4-Methyl-3-heptanone

Catalog No.
S588094
CAS No.
6137-11-7
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-heptanone

CAS Number

6137-11-7

Product Name

4-Methyl-3-heptanone

IUPAC Name

4-methylheptan-3-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3

InChI Key

MVLRILUUXLBENA-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)CC

Synonyms

4-METHYL-3-HEPTANONE;4-methyl-3-heptanon;4-Methylheptane-3-one;4-Methylheptan-3-one

Canonical SMILES

CCCC(C)C(=O)CC

The exact mass of the compound 4-Methyl-3-heptanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methyl-3-heptanone (CAS 6137-11-7) is a branched aliphatic ketone that serves as a critical semiochemical and high-value chemical intermediate. In agricultural science and pest management, it is the principal alarm pheromone for economically significant leaf-cutting ants (e.g., Atta species) [1]. For industrial and research procurement, its value lies in its exceptional biological potency at trace concentrations, its specific geometric requirements for controlled-release formulations such as metal-organic frameworks, and its utility as a benchmark compound in asymmetric synthesis [2].

Substituting 4-methyl-3-heptanone with structurally similar aliphatic ketones, such as 2-heptanone or 3-octanone, or utilizing racemic mixtures compromises both biological efficacy and formulation kinetics [1]. In pest control baiting systems, target-species receptor specificity dictates that even close isomers fail to elicit the aggressive alarm response necessary for bait discovery at low concentrations; for instance, Atta species strictly require 4-methyl-3-heptanone, whereas related Acromyrmex species rely on 3-octanone. Furthermore, in advanced controlled-release matrices, the specific steric bulk of the 4-methyl substitution alters pore window accessibility, meaning that release profiles optimized for linear isomers cannot be directly translated to 4-methyl-3-heptanone [2].

Superior Alarm Response Efficacy vs. Secondary Ketones

In behavioral assays targeting Atta texana, 4-methyl-3-heptanone demonstrates a drastically lower threshold for eliciting an alarm response compared to secondary volatile constituents. Research indicates that 4-methyl-3-heptanone is approximately 1000 times more effective than 2-heptanone at triggering the required behavioral shift [1]. This massive differential dictates its exclusive selection for highly potent, low-concentration bait attractants where secondary ketones would require impractical loading volumes.

Evidence DimensionAlarm response threshold efficacy
Target Compound Data1000x higher efficacy
Comparator Or Baseline2-Heptanone
Quantified Difference3 orders of magnitude difference in behavioral threshold
ConditionsBioassay of Atta texana workers (antenna raising response)

Justifies the procurement of the more specialized 4-methyl-3-heptanone over cheaper, generic ketones for pest control formulations to ensure field efficacy at trace concentrations.

Enantiomeric Specificity in Behavioral Activation

The biological activity of 4-methyl-3-heptanone is highly stereospecific. Studies comparing the geometric averages of response ratios at threshold concentrations reveal that the naturally occurring (S)-(+)-enantiomer is 100 to 400 times more active than the (R)-(-)-enantiomer in Atta species [1]. Consequently, procurement of enantiomerically pure (S)-(+)-4-methyl-3-heptanone is critical for applications requiring maximum potency, as racemic mixtures effectively dilute the active component and alter the behavioral threshold.

Evidence DimensionThreshold response activity
Target Compound Data(S)-(+)-4-methyl-3-heptanone (100x to 400x more active)
Comparator Or Baseline(R)-(-)-enantiomer
Quantified Difference2 to 2.6 orders of magnitude higher activity for the S-enantiomer
ConditionsThreshold response level bioassays on Atta texana

Highlights the necessity of specifying and procuring high-enantiopurity grades for precise semiochemical research and commercial baiting.

Steric Influence on Controlled Release from Metal-Organic Frameworks

When formulating slow-release pest management systems using porous materials like IRMOF-NHPr, molecular geometry dictates loading capacity and release kinetics. Compared to its linear structural isomer 3-octanone, 4-methyl-3-heptanone exhibits a lower maximum uptake (13.6 wt% vs. higher capacities for 3-octanone) due to its shorter, wider steric profile (11.5 Å × 6.1 Å × 5.5 Å) [1]. This steric hindrance at the MOF pore windows necessitates specific matrix tuning when substituting 3-octanone with 4-methyl-3-heptanone to achieve the desired multi-month release profile.

Evidence DimensionMOF (IRMOF-NHPr) inclusion uptake capacity
Target Compound Data13.6 wt% uptake (from neat liquid)
Comparator Or Baseline3-Octanone
Quantified DifferenceLower uptake for 4-methyl-3-heptanone due to wider molecular dimensions
ConditionsRoom temperature inclusion in IRMOF-NHPr over 3 days

Informs materials scientists and formulators that MOF pore sizes must be specifically optimized for the branched structure of 4-methyl-3-heptanone, preventing drop-in substitution of matrices designed for linear isomers.

Enhanced Field Attractiveness for Grass-Cutting Ant Baits

In field evaluations for controlling economically damaging grass-cutting ants (Atta bisphaerica and Atta capiguara), 4-methyl-3-heptanone significantly outperformed baseline unenhanced citrus pulp baits. When applied to rubber septa within bait sachets, 4-methyl-3-heptanone acted as the superior candidate for bait enhancement, drastically increasing the initial discovery and attractiveness of the bait compared to unenhanced controls [1]. Other tested compounds failed to produce the same level of targeted aggressive alarm response that leads to bait interaction.

Evidence DimensionBait sachet attractiveness and discovery rate
Target Compound DataSignificant increase in attractiveness and discovery
Comparator Or BaselineUnenhanced citrus pulp bait
Quantified DifferenceStatistically significant improvement in initial bait discovery
ConditionsField application using rubber septa sealed inside plastic sachets

Proves the commercial viability of procuring this specific ketone as an additive to overcome the low attractiveness of standard insecticidal baits in agricultural pest control.

Targeted Agricultural Pest Control Formulations

Ideal for use as an attractant in insecticidal baits for leaf-cutting and grass-cutting ants, where its species-specific alarm induction overcomes the low discovery rates of standard citrus pulp baits [1].

Controlled-Release MOF Systems

Suitable for inclusion in tunable porous materials (e.g., IRMOF-NHPr) where its specific steric dimensions (11.5 Å × 6.1 Å × 5.5 Å) are used to engineer multi-month slow-release semiochemical dispensers for field deployment [2].

Asymmetric Synthesis Benchmarking

Serves as a high-value target compound for validating enantioselective synthesis methodologies (such as the SAMP/RAMP hydrazone alkylation), due to the strict biological requirement for the (S)-(+) enantiomer to achieve maximum semiochemical potency [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6137-11-7

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

3-Heptanone, 4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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